molecular formula C3H4Cl2N2S B1265844 2-Amino-5-chlorothiazole hydrochloride CAS No. 55506-37-1

2-Amino-5-chlorothiazole hydrochloride

Cat. No. B1265844
CAS RN: 55506-37-1
M. Wt: 171.05 g/mol
InChI Key: GTMGFQYVLSQTKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorothiazole derivatives often involves cyclization reactions and interactions with various reagents. A typical synthesis process might include the reaction of phenyl thiourea and sulfuryl chloride, leading to cyclization and high yield production of chlorothiazole compounds. This process is influenced by factors such as solution media, material proportions, reaction temperature, and time, which are critical for optimizing yields (Jie, 2003). Another approach involves the hydrolytic cleavage of benzothiazole derivatives, followed by reactions with β-diketones or β-ketoesters to produce benzothiazines, demonstrating the versatility of synthesis routes (Thomas, Gupta, & Gupta, 2003).

Molecular Structure Analysis

The molecular structure of chlorothiazole derivatives can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and HRMS, alongside single-crystal X-ray diffraction. These compounds typically crystallize in specific space groups, with unit cell parameters providing insights into their crystalline structure. Theoretical calculations, such as density functional theory (DFT), further aid in understanding the structural geometry, electronic properties, and molecular interactions, contributing to a comprehensive molecular structure analysis (Kerru et al., 2019).

Chemical Reactions and Properties

Chlorothiazole derivatives participate in a variety of chemical reactions, including condensations, cyclizations, and reactions with nucleophiles, leading to the formation of novel compounds with functionalized structures. These reactions are facilitated by the presence of functional groups in the chlorothiazole ring, allowing for the synthesis of compounds with diverse chemical properties. The reactivity of these compounds can be tailored through specific reactions, enabling the synthesis of derivatives with potential applications in various fields (Liu et al., 2005).

Physical Properties Analysis

The physical properties of chlorothiazole derivatives, including solubility, melting points, and crystalline structure, are critical for their application in scientific research. These properties are influenced by the molecular structure and substituents on the chlorothiazole ring. Understanding the physical properties is essential for designing experiments and applications that require specific conditions or solvents (Briner et al., 2006).

Chemical Properties Analysis

The chemical properties of chlorothiazole derivatives, such as reactivity, stability, and interaction with various reagents, are foundational to their application in chemical syntheses and the development of new materials. These properties are determined by the compound's structure and functional groups, influencing its behavior in chemical reactions and its potential as a precursor for further chemical modifications (Bao-xian, 2006).

Scientific Research Applications

Antitumor Activity

2-Amino-5-chlorothiazole hydrochloride and its derivatives have been extensively researched for their potential antitumor properties. Studies have shown that novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts exhibit significant cytotoxic activity against various human carcinomas, including cervical, breast, colon, and laryngeal carcinomas, both in vitro and in vivo (Stojković et al., 2006). Furthermore, amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles have been studied for their enhanced water solubility and potent antitumor properties, showing significant growth inhibitory potency against sensitive cell lines and tumor xenografts (Bradshaw et al., 2002).

Corrosion Inhibition

2-Amino-5-chlorothiazole hydrochloride derivatives have also been investigated for their corrosion inhibition properties. For instance, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, a derivative, was found to be an effective corrosion inhibitor for mild steel in acidic environments (Attou et al., 2020).

Antimicrobial Activity

Derivatives of 2-amino-5-chlorothiazole hydrochloride have been synthesized and evaluated for their antimicrobial activity. Some studies have focused on the synthesis of new pyridine derivatives that exhibit variable and modest antimicrobial activity against specific strains of bacteria and fungi (Patel et al., 2011).

Synthesis Techniques

Research has also been conducted on the synthesis techniques of 2-amino-5-chlorothiazole hydrochloride and its derivatives. For example, the first synthesis of 2-amino-5-fluorothiazole hydrochloride was reported, highlighting a process with no need for chromatographic purification and suitable for preparing multikilogram quantities (Briner et al., 2006).

Photophysical Characterization

Studies have also explored the optical and structural properties of certain benzothiazole derivatives for potential applications in organic light-emitting diodes (OLEDs). Photophysical characterization in various states such as film, solution, and solid state has been conducted, along with Raman and infrared spectroscopies (Lunardi et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It should be stored in a cool, dry conditions in a well-sealed container .

properties

IUPAC Name

5-chloro-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMGFQYVLSQTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55506-37-1, 64415-16-3
Record name 2-Thiazolamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55506-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, 5-chloro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64415-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60204087
Record name 2-Thiazolamine, 5-chloro-, monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorothiazole hydrochloride

CAS RN

55506-37-1
Record name 2-Thiazolamine, 5-chloro-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055506371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 5-chloro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chlorothiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Andreani, M Granaiola, A Leoni, A Locatelli… - Bioorganic & medicinal …, 2004 - Elsevier
… Compound 3i was synthesized by treating 2-amino-5-chlorothiazole hydrochloride with chloroacetone. The aldehyde 4i was prepared by means of the Vilsmeier reaction on the …
Number of citations: 24 www.sciencedirect.com
AV Stachulski, C Pidathala, EC Row… - Journal of medicinal …, 2011 - ACS Publications
We report the syntheses and activities of a wide range of thiazolides [viz., 2-hydroxyaroyl-N-(thiazol-2-yl)amides] against hepatitis B virus replication, with QSAR analysis of our results. …
Number of citations: 66 pubs.acs.org
H Fujieda, M Kogami, M Sakairi, N Kato… - European journal of …, 2018 - Elsevier
Glucokinase (GK) is an enzyme that plays an important role as a glucose sensor while maintaining whole body glucose homeostasis. Allosteric activators of GK (GKAs) have the …
Number of citations: 34 www.sciencedirect.com
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com

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